Thp-peg10-thp
Overview
Description
Thp-peg10-thp is a compound that serves as a polyethylene glycol-based linker for proteolysis targeting chimeras (PROTACs). This compound is utilized to connect two essential ligands, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thp-peg10-thp is synthesized through a series of chemical reactions involving tetrahydropyranyl (Thp) groups and polyethylene glycol (PEG) chains. The synthesis typically involves the protection of hydroxyl groups using tetrahydropyranyl ethers, followed by the attachment of polyethylene glycol chains under acidic conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of functional groups, attachment of polyethylene glycol chains, and purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Thp-peg10-thp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thp-peg10-thp has a wide range of scientific research applications, including:
Mechanism of Action
Thp-peg10-thp functions as a linker in proteolysis targeting chimeras (PROTACs). It connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This connection facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol-based linkers: Similar to Thp-peg10-thp, these linkers are used in the synthesis of PROTACs.
Tetrahydropyranyl ethers: Used as protecting groups in organic synthesis
Uniqueness
This compound is unique due to its specific structure that combines tetrahydropyranyl groups and polyethylene glycol chains, making it highly effective as a linker in PROTACs. This combination allows for efficient and selective protein degradation, which is crucial for therapeutic applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O13/c1-3-7-40-29(5-1)42-27-25-38-23-21-36-19-17-34-15-13-32-11-9-31-10-12-33-14-16-35-18-20-37-22-24-39-26-28-43-30-6-2-4-8-41-30/h29-30H,1-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQTQVPFMTVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120694 | |
Record name | 2H-Pyran, 2,2′-[3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diylbis(oxy)]bis[tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42749-29-1 | |
Record name | 2H-Pyran, 2,2′-[3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diylbis(oxy)]bis[tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42749-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2,2′-[3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diylbis(oxy)]bis[tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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